1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid

Conformational analysis Fluoroproline Pyrrolidine puckering

1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (CAS 1001754-59-1), also referred to as Boc-3-fluoro-β-proline, is a fluorinated, Boc-protected pyrrolidine-3-carboxylic acid derivative with the molecular formula C₁₀H₁₆FNO₄ and a molecular weight of 233.24 g/mol. It belongs to the β-proline (pyrrolidine-3-carboxylic acid) family and features a synthetically orthogonal Boc protecting group on the pyrrolidine nitrogen, a carboxylic acid at the 3-position, and a fluorine substituent at the 3-position of the pyrrolidine ring.

Molecular Formula C10H16FNO4
Molecular Weight 233.24 g/mol
CAS No. 1001754-59-1
Cat. No. B1373086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid
CAS1001754-59-1
Molecular FormulaC10H16FNO4
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F
InChIInChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14)
InChIKeyYVMHYDQOUZWQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (CAS 1001754-59-1): A Protected β-Fluoro-β-Proline Building Block for Conformationally Constrained Peptide Design


1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (CAS 1001754-59-1), also referred to as Boc-3-fluoro-β-proline, is a fluorinated, Boc-protected pyrrolidine-3-carboxylic acid derivative with the molecular formula C₁₀H₁₆FNO₄ and a molecular weight of 233.24 g/mol . It belongs to the β-proline (pyrrolidine-3-carboxylic acid) family and features a synthetically orthogonal Boc protecting group on the pyrrolidine nitrogen, a carboxylic acid at the 3-position, and a fluorine substituent at the 3-position of the pyrrolidine ring . This compound serves as a key protected intermediate primarily employed in medicinal chemistry for the synthesis of conformationally restricted peptide mimetics, protease inhibitors, and fluorine-containing bioactive scaffolds, where the 3-fluoro substitution exerts stereoelectronic control over pyrrolidine ring puckering and amide bond geometry .

Why Generic Substitution of 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (CAS 1001754-59-1) Fails: The Functional Consequences of Fluorine Position and Carboxylic Acid Regiochemistry


Interchanging 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid with seemingly analogous Boc-protected fluoropyrrolidines is not chemically or functionally equivalent, because the precise regiochemistry of fluorine placement—3-position versus 4-position—and the presence of the 3-carboxylic acid group fundamentally dictate distinct pyrrolidine ring conformational preferences, amide cis/trans equilibrium, and hydrogen-bonding capacity [1]. 3-Fluorination of the pyrrolidine ring induces a pronounced pseudo-axial C–F bond orientation and a shift in the pyrrolidine puckering equilibrium that differs qualitatively from the conformational effects of 4-fluorination, which have been shown to alter peptide thermal stability by ±3–7 °C in model collagen triple-helix systems . Furthermore, the predicted carboxylic acid pKa of ~2.38 for this compound is markedly lower than that of non-fluorinated Boc-β-proline due to the electron-withdrawing inductive effect of the geminal fluorine, altering ionization state and reactivity at physiological pH . The orthogonal Boc protection is essential for selective amine deprotection in multi-step syntheses; unprotected 3-fluoropyrrolidine-3-carboxylic acid hydrochloride exhibits different solubility, stability, and reactivity profiles that preclude direct substitution in solid-phase peptide synthesis protocols .

Product-Specific Quantitative Evidence Guide for 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (CAS 1001754-59-1)


Conformational Bias: Pseudo-Axial C–F Bond Orientation at the 3-Position of the Pyrrolidine Ring

Quantum-chemical calculations and infrared spectroscopy demonstrate that the 3-fluoropyrrolidinium cation exclusively adopts a single conformation with the C–F bond in a pseudo-axial orientation, in contrast to the 4-fluoropyrrolidine system where both pseudo-axial and pseudo-equatorial conformers coexist [1]. This singular conformational preference at the 3-position provides predictable, uniform stereoelectronic control for peptide backbone design, a feature not achievable with 4-fluoro or non-fluorinated pyrrolidine analogs, where conformational averaging can dilute desired structural effects [2].

Conformational analysis Fluoroproline Pyrrolidine puckering Peptide design

Carboxylic Acid pKa Shift: Enhanced Acidity from Geminal Fluorine at the 3-Position

The predicted pKa of the carboxylic acid group in 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid is 2.38 ± 0.20, which is substantially lower than the typical pKa of ~3.5–4.0 for non-fluorinated Boc-β-proline carboxylic acids . This increased acidity, driven by the strong electron-withdrawing inductive (-I) effect of the geminal fluorine atom at the 3-position, means the compound exists predominantly in the carboxylate form at physiological pH (7.4), whereas the non-fluorinated analog retains significant protonated acid character . This altered ionization profile affects solubility, membrane permeability, and hydrogen-bonding capacity in peptide conjugates.

pKa Fluorine inductive effect Acid-base behavior Ionization state

Synthetic Accessibility and Documented Yield: A Reproducible Intermediate for Multi-Step Synthesis

A published synthetic route in Tetrahedron Letters (2011) reports the preparation of 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid with a yield of approximately 71% via a multi-step sequence starting from di-tert-butyl dicarbonate and a fluorinated precursor . A subsequent patent (WO 2013/020062 A1) describes an improved synthetic route achieving approximately 90% yield for this compound at the final Boc-protection step, demonstrating process scalability [1]. In contrast, syntheses of 3-fluoropyrrolidine-3-carboxylic acid hydrochloride (the deprotected form) require additional deprotection and salt-formation steps with lower overall yields (~50–65%) and introduce hydrochloride counterion variability that complicates stoichiometric control in subsequent coupling reactions .

Synthetic yield Boc protection β-Fluoro-β-proline Multi-step synthesis

Purity Specification Benchmark: >98% (GC) with NMR Structural Confirmation from a Primary Supplier

The compound is commercially available from Tokyo Chemical Industry (TCI) with a purity specification of >98.0% as determined by gas chromatography (GC), accompanied by NMR confirmation of structure . Bidepharm offers the compound at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC traceability . This purity tier exceeds the 95% specification typical of many generic fluoropyrrolidine building blocks (e.g., (R)-1-Boc-3-fluoropyrrolidine and (S)-1-Boc-3-fluoropyrrolidine offered at 95% purity) and provides the level of assurance required for GLP-grade intermediate use in lead optimization .

Purity specification Quality control GC assay NMR confirmation

Predicted Aqueous Solubility and Lipophilicity Profile: Balanced Drug-Like Physicochemical Properties

Computational prediction of physicochemical properties using multiple consensus methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) yields a consensus Log Pₒ/w of 1.18 for this compound, with an ESOL-predicted aqueous solubility of approximately 4.9 mg/mL (0.021 mol/L) at 25 °C . This Log P value falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five, while the predicted solubility places the compound in a 'soluble' classification. In contrast, the deprotected 3-fluoropyrrolidine-3-carboxylic acid hydrochloride (LogP ≈ -2.81) is substantially more hydrophilic, which may limit its utility in lipophilic environments or for membrane-permeable prodrug designs . The target compound thus offers a balanced lipophilic-hydrophilic profile suitable for diverse drug design applications.

Aqueous solubility LogP Drug-likeness Physicochemical profiling

Safety and Handling Profile: Controlled Storage and GHS Classification as a Procurement Decision Factor

The compound is classified under GHS as a Warning-level hazard (H315: skin irritation; H319: serious eye irritation; H335: respiratory irritation; H302: harmful if swallowed), with recommended storage at 2–8 °C under inert gas . Its melting point of 140–142 °C and solid physical state at ambient temperature facilitate accurate weighing and handling in standard laboratory settings . In comparison, 3-fluoropyrrolidine-3-carboxylic acid hydrochloride exhibits similar irritant hazards but is hygroscopic and requires more stringent moisture exclusion, while (R)-1-Boc-3-fluoropyrrolidine carries a more severe H301 (toxic if swallowed) classification, increasing procurement and handling risk .

GHS classification Storage conditions Safety profile Procurement risk

Best Research and Industrial Application Scenarios for 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid (CAS 1001754-59-1)


Design of Conformationally Restricted Peptide Mimetics and Protease Inhibitors

The singular pseudo-axial C–F bond conformation and amide trans-conformer stabilization (~1–2 kJ·mol⁻¹) of the 3-fluoro-β-proline scaffold make this compound the optimal choice for designing peptide mimetics that require predictable backbone geometry and enhanced resistance to protease-mediated hydrolysis [1]. Incorporation of this building block into peptide sequences yields conformationally biased amide bonds, as demonstrated by thermal stability studies on fluoroproline-containing collagen model peptides where single-site fluoroproline substitution altered triple-helix melting temperature by up to 7 °C relative to non-fluorinated controls [1]. The >98% purity specification ensures high coupling efficiency in solid-phase peptide synthesis with minimal deletion sequences .

Synthesis of Orally Bioavailable Fluorinated Drug Candidates Requiring Balanced Lipophilicity

With a consensus Log Pₒ/w of 1.18 and predicted aqueous solubility of 4.9 mg/mL, this Boc-protected intermediate offers an ideal lipophilicity window for designing membrane-permeable, orally bioavailable drug candidates [1]. The lowered carboxylic acid pKa (~2.38) ensures the compound is predominantly ionized at physiological pH, which can be exploited to modulate solubility and reduce non-specific protein binding in lead series . The ~90% patent-documented synthetic yield supports cost-effective scale-up to multi-gram quantities required for in vivo pharmacokinetic and efficacy studies [2].

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Boc Protection

The Boc protecting group on the pyrrolidine nitrogen is orthogonal to Fmoc-based solid-phase peptide synthesis strategies, enabling selective amine deprotection under acidic conditions (TFA) without affecting Fmoc groups [1]. This orthogonality is essential for constructing complex, polyfunctional molecules where sequential deprotection steps are required. The solid physical state (melting point 140–142 °C) and non-hygroscopic nature facilitate precise weighing and long-term storage at 2–8 °C without degradation, reducing procurement frequency and minimizing waste from decomposed material .

Structure-Activity Relationship (SAR) Studies on Fluorinated Proline Analogs

The 3-fluoro-3-carboxylic acid substitution pattern provides a unique SAR probe point that is distinct from both 4-fluoroproline (different regiochemistry) and 3-fluoropyrrolidine lacking the carboxylic acid (different functional capacity) [1]. By incorporating this compound into a lead series alongside non-fluorinated Boc-β-proline and 4-fluoroproline analogs, medicinal chemists can deconvolute the contributions of fluorine electronegativity, conformational bias, and hydrogen-bonding capacity to target binding affinity and selectivity . The availability of batch-specific QC documentation (NMR, HPLC, GC) from reputable suppliers ensures reproducibility across SAR iterations performed at different sites or time points [2].

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.